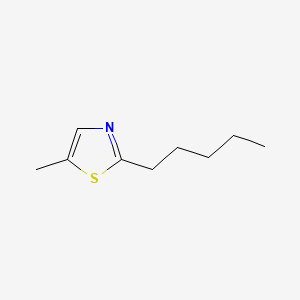

5-Methyl-2-pentylthiazole

Description

Structure

3D Structure

Properties

CAS No. |

86290-21-3 |

|---|---|

Molecular Formula |

C9H15NS |

Molecular Weight |

169.29 g/mol |

IUPAC Name |

5-methyl-2-pentyl-1,3-thiazole |

InChI |

InChI=1S/C9H15NS/c1-3-4-5-6-9-10-7-8(2)11-9/h7H,3-6H2,1-2H3 |

InChI Key |

NEZJGDWWXKETPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=NC=C(S1)C |

boiling_point |

262.00 °C. @ 760.00 mm Hg |

melting_point |

114.00 °C. @ 760.00 mm Hg |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 5 Methyl 2 Pentylthiazole

Established Synthetic Routes for 5-Methyl-2-pentylthiazole

The formation of the this compound molecule is typically achieved through well-documented synthetic routes that are broadly applicable to the synthesis of substituted thiazoles. These methods often involve the sequential construction of the molecule or the use of catalysts to facilitate the key ring-forming reactions.

Multi-step synthesis is a foundational approach in organic chemistry where a target molecule is built through a series of sequential chemical reactions. savemyexams.com Designing a synthetic pathway for a disubstituted aromatic compound like this compound requires careful consideration of the order of reactions to ensure the correct placement of the substituent groups. libretexts.org The process begins with simpler, commercially available starting materials and progressively builds molecular complexity. savemyexams.com

To improve reaction rates, yields, and conditions, catalysts are frequently employed in the synthesis of thiazole (B1198619) rings. These catalysts can be heterogeneous, facilitating easier separation from the reaction mixture, or homogeneous. Recent research has focused on developing efficient and environmentally friendly catalytic systems.

For instance, FeCl3/SiO2 nanoparticles have been demonstrated as a robust and reusable heterogeneous catalyst for the synthesis of related heterocyclic compounds like pyrazolones under mild conditions. growingscience.com Similarly, novel nanocatalysts such as ZnO@SO3H@Tropine have been used for the one-pot, three-component synthesis of other biologically active heterocyclic systems, offering excellent yields and short reaction times. rsc.org While not specifically documented for this compound, these catalytic strategies represent the state-of-the-art for similar syntheses. Palladium-catalyzed reactions are also used to introduce substituents onto a pre-formed thiazole ring, offering another pathway to functionalized thiazoles. evitachem.com

| Catalyst Type | Example | Application in Heterocycle Synthesis | Potential Advantages |

| Heterogeneous Nanoparticle | FeCl3/SiO2 | Synthesis of pyrazolones | Reusable, cost-effective, mild conditions. growingscience.com |

| Nanoporous Catalyst | ZnO@SO3H@Tropine | Synthesis of pyrimido[1,2-a]benzimidazoles | High efficiency, reusability, clean reaction profiles. rsc.org |

| Homogeneous Palladium | Pd(PPh3)4 | Stille coupling for alkylthiazole polymers | Formation of C-C bonds, functionalization. mdpi.comresearchgate.net |

| Palladium Nanoparticles | PVP-capped Pd NPs | Selective hydrogenolysis | High selectivity, tunable activity. rsc.org |

Precursor Chemistry and Intermediate Derivatization in this compound Synthesis

The final structure of this compound is directly determined by the chemical nature of its precursors. The specific placement of the 2-pentyl group and the 5-methyl group is a direct result of the reaction between a carefully chosen thioamide and an α-halocarbonyl compound.

The most prominent and widely used method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis. researchgate.net This reaction involves the condensation and subsequent cyclization of an α-halocarbonyl compound with a thioamide. researchgate.netresearchgate.net Access to thiazoles is typically achieved through the condensation of α-haloketones with nucleophilic thioamides containing the N-C-S fragment. researchgate.net

For the specific synthesis of this compound, the reaction would proceed as follows:

Thioamide: Thiohexanamide provides the pentyl group at the 2-position of the thiazole ring, as well as the nitrogen and sulfur atoms.

α-Halocarbonyl: A 1-halopropan-2-one (e.g., 1-chloro-propan-2-one or 1-bromo-propan-2-one) provides the carbon backbone for the 4- and 5-positions and the methyl group at the 5-position.

The reaction mechanism involves the initial nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the final aromatic thiazole ring.

The specificity of the Hantzsch synthesis is one of its key strengths, allowing for the creation of a wide variety of substituted thiazoles by simply changing the precursors. The identity and position of the substituents on the final thiazole ring are directly correlated to the substituents on the initial reactants.

| Target Compound | Required Thioamide | Required α-Halocarbonyl | Resulting Substituents |

| This compound | Thiohexanamide | 1-Halo-propan-2-one | 2-pentyl, 5-methyl |

| 2-Phenyl-5-methylthiazole | Thiobenzamide | 1-Halo-propan-2-one | 2-phenyl, 5-methyl researchgate.net |

| 2-Amino-5-methylthiazole | Thiourea | 1-Halo-propan-2-one | 2-amino, 5-methyl nih.gov |

| 2,5-Dipentylthiazole | Thiohexanamide | 1-Halo-heptan-2-one | 2-pentyl, 5-pentyl |

This modularity allows chemists to synthetically access a large library of thiazole derivatives for various applications by selecting the appropriate starting materials.

Novel Synthetic Strategies and Methodological Advancements for Alkylthiazoles

While the Hantzsch synthesis remains a cornerstone, research continues to produce novel and more efficient strategies for synthesizing alkylthiazoles. These advancements often focus on improving reaction conditions, minimizing waste, and expanding the scope of accessible molecules.

One modern approach involves conducting the synthesis in a one-pot reaction using ionic liquids as the reaction medium. evitachem.com This can streamline the process, for example, by allowing for the in-situ generation of the α-bromoketone from a ketone using N-bromosuccinimide (NBS), followed by the addition of the thioamide to complete the synthesis without isolating intermediates. evitachem.com

Another area of advancement is the development of catalyst-free synthetic methods. For instance, the synthesis of certain thiazole derivatives has been achieved efficiently in an aqueous ethanol (B145695) medium at elevated temperatures, completely avoiding the need for a catalyst. nih.gov

Furthermore, novel alkylthiazole-based building blocks are being synthesized for applications in materials science, such as in the creation of thermoelectric conjugated polymers. mdpi.comresearchgate.net These syntheses often employ modern cross-coupling reactions, like the Stille coupling, to link thiazole units with other aromatic systems, demonstrating the integration of classic heterocycle synthesis with advanced polymer chemistry. mdpi.com

Stereoselective Synthesis and Chiral Induction in Thiazole Formation

The stereoselective synthesis of thiazoles is of significant interest, particularly for applications in pharmaceuticals and materials science where specific stereoisomers are required. Chiral induction, the process of transferring chirality from a chiral molecule to an achiral substrate, is a key strategy in achieving stereoselectivity. mdpi.comresearchgate.net

In the context of thiazole synthesis, stereoselectivity can be introduced at various stages. For example, the synthesis of chiral variants of metal-organic frameworks (MOFs) has been achieved by conducting the synthesis in the presence of chiral molecules like L-proline or D-proline. nih.govd-nb.info This principle of using a chiral auxiliary or environment can be applied to the synthesis of specific thiazole enantiomers.

Methods for achieving stereoselective synthesis include:

Use of Chiral Catalysts: Chiral metal complexes or organocatalysts can be employed to direct the formation of a specific stereoisomer of the thiazole product.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to one of the reactants to guide the stereochemical outcome of the thiazole ring formation. The auxiliary is then removed in a subsequent step.

Chiral Substrates: Starting from a chiral precursor ensures that the resulting thiazole product retains a specific stereochemistry.

The following table outlines conceptual strategies for the stereoselective synthesis of thiazoles, which could be adapted for this compound.

| Stereoselective Strategy | Description | Example Application |

| Chiral Catalysis | A chiral catalyst directs the formation of one enantiomer over the other. | Palladium-catalyzed hydroamination for stereoselective synthesis of 2,5-disubstituted morpholines. rsc.org |

| Chiral Induction | A chiral molecule in the reaction environment influences the stereochemical outcome. mdpi.com | Synthesis of chiral MOF-5 using L-proline or D-proline as chiral inducers. nih.gov |

| Chiral Pool Synthesis | Starting from a readily available chiral molecule. | Synthesis of isopulegol-based chiral ligands starting from (-)-isopulegol. mdpi.com |

While specific research detailing the stereoselective synthesis of this compound is not extensively available in the provided search results, the principles of green chemistry and stereoselective synthesis are well-established in the broader field of thiazole chemistry and are directly applicable to the targeted synthesis of this compound.

Role of Maillard Reactions and Lipid Oxidation in Flavor Thiazole Formation

Thiazole Generation from Amino Acid and Sugar Interactions

The formation of thiazoles, including alkyl-substituted derivatives like this compound, is frequently linked to thermal food processing. The primary chemical pathway responsible for their generation is the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars. researchgate.netfrontiersin.org This reaction cascade is initiated by the condensation of a carbonyl group from a reducing sugar (like glucose or ribose) with a nucleophilic amino group from an amino acid. mdpi.com

The process is influenced by several factors, including temperature, pH, and the specific types of amino acids and sugars involved. mdpi.commdpi.com For the formation of sulfur-containing heterocycles such as thiazoles, the presence of sulfur-containing amino acids, primarily cysteine, is crucial. The degradation of cysteine provides the necessary hydrogen sulfide (B99878) (H₂S) for the formation of the thiazole ring.

The reaction proceeds through several stages. Initially, Amadori or Heyns rearrangement products are formed, which then undergo further degradation. A key step is the formation of α-dicarbonyl compounds through sugar dehydration and fragmentation. frontiersin.org These highly reactive dicarbonyls can then react with amino acids in a process known as Strecker degradation. This degradation produces ammonia (B1221849), carbon dioxide, and a "Strecker aldehyde," which has one less carbon atom than the original amino acid. frontiersin.org The hydrogen sulfide from cysteine degradation, ammonia, and various carbonyl compounds (including Strecker aldehydes and sugar-derived fragments) are the essential building blocks that ultimately condense to form the substituted thiazole ring.

| Reactant Type | Specific Examples | Role in Thiazole Synthesis |

|---|---|---|

| Amino Acids (Sulfur-Containing) | Cysteine, Methionine | Source of hydrogen sulfide (H₂S) and ammonia (NH₃). researchgate.net |

| Reducing Sugars | Glucose, Fructose, Ribose | Provide the carbon backbone and carbonyl groups for the reaction. mdpi.com |

| Key Intermediates | α-Dicarbonyls (e.g., Glyoxal, Pyruvaldehyde) | Highly reactive compounds formed from sugar degradation. frontiersin.org |

| Reaction Products | Strecker Aldehydes | Formed from Strecker degradation of amino acids. frontiersin.org |

Interplay of Lipid Degradation Products in Thiazole Synthesis

While the Maillard reaction provides the fundamental pathway for thiazole formation, the interplay with lipid degradation products is critical for the generation of specific, long-chain alkyl-substituted thiazoles like this compound. In many food systems, particularly meat, lipids are abundant and undergo oxidation during thermal processing. researchgate.net

Lipid oxidation, especially of unsaturated fatty acids, generates a variety of reactive carbonyl compounds, including aldehydes and ketones. researchgate.net The pentyl group at the C-2 position of this compound is indicative of a precursor derived from the breakdown of a lipid molecule, such as hexanal, which is a common product of linoleic acid oxidation.

These lipid-derived aldehydes can directly participate in the thiazole formation pathway. They can react with the hydrogen sulfide and ammonia generated during the Maillard reaction (from cysteine and other amino acids, respectively). The aldehyde provides the carbon chain that will become the substituent at the C-2 position of the thiazole ring. The other necessary components for the ring itself, such as a dicarbonyl fragment that forms the C-4 and C-5 positions (one of which is substituted with a methyl group), are typically derived from sugar fragmentation or Strecker degradation products.

Therefore, the synthesis of this compound is a hybrid process where precursors from both the Maillard reaction and lipid oxidation converge. The Maillard reaction provides the sulfur and nitrogen backbone of the thiazole ring, while lipid degradation supplies the characteristic pentyl side chain.

| Source | Precursor Compound | Contribution to Final Structure |

|---|---|---|

| Lipid Oxidation (e.g., of Linoleic Acid) | Hexanal | Provides the pentyl group at the C-2 position. |

| Maillard Reaction (Cysteine Degradation) | Hydrogen Sulfide (H₂S) | Provides the sulfur atom for the thiazole ring. researchgate.net |

| Maillard Reaction (Amino Acid Degradation) | Ammonia (NH₃) | Provides the nitrogen atom for the thiazole ring. rsc.org |

| Maillard Reaction (Sugar/Amino Acid Degradation) | Methyl-containing dicarbonyl or related fragment (e.g., Pyruvaldehyde) | Provides the C-4 and C-5 carbons, including the methyl group at C-5. |

Occurrence and Biosynthetic Investigations of 5 Methyl 2 Pentylthiazole

Potential Applications in Medicinal Chemistry

Thiazole (B1198619) derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities. researchgate.netfabad.org.tr Research has shown that thiazole-containing compounds can act as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. sysrevpharm.orgresearchgate.net The specific biological activities are often dependent on the nature and position of the substituents on the thiazole ring.

While specific research on the medicinal applications of 5-Methyl-2-pentylthiazole is not extensively detailed in the provided search results, its structural similarity to other biologically active thiazoles suggests it could be a candidate for investigation in these areas. For example, other 2-alkylthiazole derivatives have been explored for their potential therapeutic properties. evitachem.com

Role in Flavor and Fragrance Chemistry

Thiazole derivatives are known to contribute to the aroma and flavor of various foods. Some thiazoles are utilized in the food industry as flavoring agents due to their distinct aromatic profiles. evitachem.com The European Food Safety Authority (EFSA) has evaluated numerous thiazole derivatives, including this compound, as flavouring substances. wiley.com This indicates its relevance and potential use within the flavor industry.

Biological and Ecological Roles of 5 Methyl 2 Pentylthiazole and Thiazole Scaffolds

Non-Clinical Investigations of Bioactivity in Related Thiazole (B1198619) Derivatives

The thiazole scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating significant potential in preclinical studies across several therapeutic areas. tandfonline.comijpsjournal.com Researchers have synthesized and evaluated numerous thiazole-containing molecules, revealing potent anti-inflammatory, antimicrobial, and cytotoxic activities.

In Vitro and Ex Vivo Studies of Anti-inflammatory Mechanisms

Thiazole derivatives have been identified as promising anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.net These enzymes are responsible for the production of prostaglandins (B1171923) and leukotrienes, which are critical mediators of inflammation.

In vitro studies have demonstrated that certain thiazole derivatives can act as dual inhibitors of COX-2 and 5-LOX, a desirable profile for developing safer anti-inflammatory drugs compared to traditional NSAIDs. For example, one synthesized thiazole derivative, compound 6l, showed potent inhibition of COX-2 and 5-LOX with IC50 values of 0.09 µM and 0.38 µM, respectively. nih.gov Further analysis in rat paw tissue confirmed that this dual inhibition significantly reduced the expression of COX-2 and 5-LOX genes and lowered the levels of prostaglandin (B15479496) E2 (PGE2) and leukotriene B4 (LTB4). nih.gov Other studies have identified novel thiazole derivatives as selective COX-1 inhibitors. nih.gov A series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were found to be active only against COX-1 enzymes, with an inhibitory effect superior to the reference drug naproxen. nih.gov

The anti-inflammatory potential of these compounds is often linked to the specific substitutions on the thiazole ring. For instance, the presence of fluorine substituents on thiazole and thiadiazine heterocyclic rings has been noted as essential for exhibiting anti-inflammatory activity. researchgate.net

Table 1: In Vitro Anti-inflammatory Activity of Selected Thiazole Derivatives

| Compound | Enzyme Target | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Compound 6l | COX-1 | 5.55 µM | nih.gov |

| Compound 6l | COX-2 | 0.09 µM | nih.gov |

| Compound 6l | 5-LOX | 0.38 µM | nih.gov |

| Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) | COX-1/COX-2 (Non-selective) | IC50s 9.01 ± 0.01 mM | nih.gov |

| Compound 6b (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol) | COX-2 (Selective) | IC50s 11.65 ± 6.20 mM | nih.gov |

Antimicrobial Efficacy against Pathogenic Microorganisms

The thiazole nucleus is a core component of many compounds with significant antimicrobial properties. ijpsjournal.comnih.gov The rise of antimicrobial resistance has spurred research into new therapeutic agents, and thiazole derivatives have emerged as a promising class of compounds. They have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi. nih.govjchemrev.com

The antimicrobial action of these derivatives is highly dependent on their molecular structure. For instance, studies on thiazole-pyrazoline hybrids revealed that the presence of a phenyl ring enhances antibacterial activity. jchemrev.com In one study, compound 43a, a thiazole derivative, showed promising in vitro antibacterial activity against Staphylococcus aureus and Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 16.1 µM for both. jchemrev.com Another compound, 43b, was found to be the most effective against Aspergillus species with an MIC of 16.2 µM. jchemrev.com

Furthermore, the combination of a thiazole moiety with other heterocyclic structures, such as a hydrazone group, has been shown to increase both antibacterial and antifungal activity. nih.gov Some derivatives have shown potency comparable or even superior to established drugs like fluconazole (B54011) and norfloxacin. nih.govjchemrev.com For example, one thiazole derivative demonstrated activity against Aspergillus fumigatus that was four times more potent than the reference drug amphotericin B. nih.gov

Table 2: Antimicrobial Efficacy of Selected Thiazole Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound 43a | S. aureus | 16.1 µM | jchemrev.com |

| Compound 43a | E. coli | 16.1 µM | jchemrev.com |

| Compound 43c | B. subtilis | 28.8 µM | jchemrev.com |

| Compound 43b | A. niger | 16.2 µM | jchemrev.com |

| Compound 43 | A. fumigatus | 0.03 µg/mL | nih.gov |

| Compound 56 | S. aureus, E. coli, P. aeruginosa, A. baumanii | 8–16 µg/mL | nih.gov |

| Compound 56 | C. albicans | 32 µg/mL | nih.gov |

Evaluation of Cytotoxic Properties in Cellular Models

Thiazole derivatives have been extensively investigated for their potential as anticancer agents. globalresearchonline.net In vitro studies using various human cancer cell lines have shown that these compounds can inhibit cell proliferation and induce apoptosis (programmed cell death). mdpi.comnih.gov

The cytotoxic activity is often evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of the cells. For example, one study found that compound 4c was the most active among a series of synthesized derivatives, with IC50 values of 2.57 µM in the MCF-7 (breast cancer) cell line and 7.26 µM in the HepG2 (liver cancer) cell line. mdpi.com Another investigation revealed that a 3-nitrophenylthiazolyl derivative (compound 4d) displayed potent cytotoxic activity against the MDA-MB-231 breast cancer cell line with an IC50 of 1.21 µM, which was comparable to the reference drug sorafenib. cu.edu.eg

The mechanism behind this cytotoxicity often involves the inhibition of key proteins required for tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.comcu.edu.eg Studies have also shown that these compounds can arrest the cell cycle at different phases and trigger apoptosis through intrinsic pathways, making them promising candidates for further development as cancer therapeutics. nih.govcu.edu.eg

Table 3: Cytotoxic Activity of Selected Thiazole Derivatives Against Cancer Cell Lines

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 µM | mdpi.com |

| Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 µM | mdpi.com |

| Compound 4b | MDA-MB-231 (Breast) | 3.52 µM | cu.edu.egresearchgate.net |

| Compound 4d | MDA-MB-231 (Breast) | 1.21 µM | cu.edu.egresearchgate.net |

| Compound 5b | MCF-7 (Breast) | 0.2 ± 0.01 µM | nih.gov |

| Compound 5k | MDA-MB-468 (Breast) | 0.6 ± 0.04 µM | nih.gov |

| Compound 5g | PC-12 (Adrenal Gland) | 0.43 ± 0.06 µM | nih.gov |

Chemical Ecology of Thiazole Compounds

In the natural world, thiazole derivatives play crucial roles as semiochemicals—chemicals involved in communication. They function as flavor and aroma compounds that influence feeding behavior and act as signaling molecules in interactions between organisms, particularly insects.

Role in Inter-organismal Communication and Interactions

Thiazoles are key components in the chemical language of insects. nih.gov They can act as pheromones, which are chemical signals that trigger a social response in members of the same species. nih.gov The structural diversity of thiazoles allows them to be part of complex chemical cues that regulate behaviors such as mating, aggression, and aggregation. nih.gov

Beyond communication, the potent biological activity of thiazoles has been harnessed for agricultural applications. Certain 2-(3-pyridyl) thiazoles have been developed as insecticides, proving particularly effective against aphids and other pests from the Homoptera and Hemiptera orders. google.com These compounds can be applied directly to plants and act systemically, being absorbed by the plant and subsequently ingested by the feeding insect. google.com The development of novel insecticides based on the thiazole scaffold is an active area of research, with N-pyridylpyrazole derivatives containing a thiazole moiety showing excellent activity against lepidopteran pests like the diamondback moth (Plutella xylostella) and the fall armyworm (Spodoptera frugiperda). mdpi.com This demonstrates the role of thiazoles in mediating detrimental interactions from a pest's perspective.

Olfactory Perception and Chemoreception in Biological Systems

The perception of thiazoles by olfactory and gustatory systems is fundamental to their role in both ecology and food science. nih.gov Thiazoles are significant contributors to the flavor and aroma of many cooked and processed foods, often produced during heat treatment through the Maillard reaction. For example, 4-methyl-5-vinyl-thiazole is noted for its strong, nut-like odor. researchgate.net

The sensitivity of biological chemoreception systems to these compounds can be extraordinarily high. Studies in rats have shown that they can discriminate concentrations of 2,4,5-trimethylthiazoline (a related compound) from an odorless solvent at levels as low as 0.04 to 0.10 parts per trillion, which is among the lowest olfactory detection thresholds ever reported for an odorant in rats. researchgate.net This high sensitivity underscores the importance of thiazoles as potent signaling molecules, whether as an indicator of a food source or as a pheromonal cue. The detection of these molecules is mediated by specialized olfactory receptors in the nervous system, which translate the chemical signal into a neural response, leading to a specific perception or behavior. nih.gov

Applications in Environmental and Agricultural Contexts (Excluding Pest Control Formulations for Direct Human Use)

The investigation into the specific roles of 5-Methyl-2-pentylthiazole in environmental and agricultural settings reveals a significant gap in current scientific literature. While the broader class of thiazole compounds has been noted for various biological activities, detailed research focusing solely on this compound's ecological functions is limited. However, by examining the general behavior of thiazole scaffolds, it is possible to infer potential roles and research avenues for this specific compound.

These interactions can be intraspecific (between individuals of the same species) or interspecific (between different species). eg.net For instance, plant-emitted VOCs can attract pollinators, repel herbivores, or even signal to neighboring plants about impending threats. nih.govnih.govresearchgate.net While no specific studies have identified this compound as a semiochemical, its structural similarity to other known signaling molecules suggests a potential, yet unexplored, role in chemical communication within ecosystems.

The table below summarizes the potential roles of thiazole-containing VOCs in ecosystem processes, which could be extrapolated as potential areas of investigation for this compound.

| Ecological Process | Potential Role of Thiazole VOCs | Specific Examples (General Thiazoles) |

| Plant-Insect Interactions | Attraction of pollinators, deterrence of herbivores. | Thiazoles are components of some floral scents and defense compounds. |

| Plant-Plant Communication | Signaling of herbivore or pathogen attack to neighboring plants. | Herbivore-induced plant volatiles can contain various chemical structures. |

| Microbial Interactions | Inhibition or promotion of microbial growth. | Some thiazole derivatives exhibit antimicrobial properties. |

It is crucial to emphasize that this table represents potential functions based on the broader thiazole group, and specific research on this compound is required for confirmation.

The use of specific chemical compounds as biochemical probes allows researchers to trace and understand complex ecological and biological processes. While this compound has not been explicitly documented as a biochemical probe in ecological studies, some thiazole derivatives have been developed as fluorescent probes for detecting specific molecules in living cells. nih.gov For example, a benzothiazole-based probe has been synthesized to detect hydrogen peroxide, a reactive oxygen species involved in various physiological and pathological processes. nih.gov

This application in cellular biology suggests a potential, though currently unrealized, utility for appropriately functionalized thiazole compounds, possibly including derivatives of this compound, in ecological research. For instance, a labeled version of this compound could theoretically be used to study its uptake, transport, and degradation in soil ecosystems or its movement through plant tissues. Such studies could provide valuable insights into the fate of volatile organic compounds in the environment.

The development of a thiazole-based probe for ecological applications would depend on several factors, as outlined in the table below.

| Factor | Consideration for Development as a Biochemical Probe |

| Specificity | The probe must interact with a specific target molecule or process. |

| Signal | The probe should produce a measurable signal (e.g., fluorescence) upon interaction. |

| Stability | The probe must be stable under the environmental conditions of the study. |

| Low Toxicity | The probe should not significantly interfere with the natural processes being studied. |

Currently, there is no published research demonstrating the use of this compound as a biochemical probe in ecological studies. The development of such a tool would represent a novel application for this compound and could open new avenues for environmental research.

Flavor Chemistry and Food Science Applications of 5 Methyl 2 Pentylthiazole

Contribution to Aroma Profiles in Food Matrices

Thiazoles are heterocyclic compounds containing both sulfur and nitrogen, which are typically formed during the thermal processing of food through Maillard reactions and the degradation of sulfur-containing amino acids and thiamine. These compounds are known to contribute a wide array of sensory notes, including nutty, roasted, meaty, and green aromas.

Sensory Perception and Olfactory Attributes

Quantitative Analysis of Flavor Impact

Table 1: Physicochemical Properties of 5-Methyl-2-pentylthiazole

| Property | Value |

|---|---|

| Molecular Formula | C9H15NS |

| Molecular Weight | 169.29 g/mol |

| Boiling Point | 262.0 °C at 760.00 mm Hg |

This table is interactive. Click on the headers to sort the data.

Flavor Enhancement Mechanisms in Food Systems

Interaction with Other Volatile Compounds

There are no specific studies detailing the synergistic or antagonistic interactions of this compound with other volatile compounds. Generally, thiazoles can interact with other flavor molecules, such as pyrazines and sulfur compounds, to create more complex and potent aromas. For example, the combination of nutty pyrazines with the savory notes of thiazoles is crucial for the characteristic aroma of many roasted and fried foods. Without specific research, any potential interactions involving this compound are purely speculative.

Impact on Overall Flavor Perception and Release

The release of flavor compounds from the food matrix to the vapor phase, where they can be perceived by the olfactory receptors, is influenced by the food's composition, particularly its fat, protein, and carbohydrate content. The hydrophobicity of this compound, inferred from its alkyl side chain, would suggest a tendency to be retained in the lipid phase of a food system. This could lead to a slower, more sustained release of its aroma during consumption. However, without experimental data on its partitioning behavior in different food matrices, its precise impact on flavor perception and release remains unknown.

Advanced Food Processing and Formulation Technologies

Modern food technology often employs advanced techniques to protect, control the release of, and enhance the stability of flavor compounds.

The application of advanced food processing and formulation technologies, such as microencapsulation, to this compound has not been documented in the available scientific literature. Encapsulation is a common technique used to protect volatile and unstable flavor compounds from degradation during processing and storage, and to control their release during consumption. Given the presumed role of this compound as a flavor component, such technologies could be applicable, but no specific research has been conducted. Similarly, its stability under novel processing conditions like high-pressure processing or extrusion has not been investigated.

Strategies for Controlled Release of Flavor Compounds

Currently, there is a significant gap in the scientific literature regarding specific strategies for the controlled release of this compound. While numerous microencapsulation techniques are employed for various flavor compounds to enhance stability and control their release, no specific studies detailing the encapsulation of this compound could be identified. General methods for flavor encapsulation include spray drying, freeze-drying, and coacervation, which are designed to protect volatile and reactive flavor molecules from degradation and to release them under specific conditions, such as changes in temperature, pH, or moisture. However, the successful application of these techniques is highly dependent on the physicochemical properties of the flavor compound and the matrix material used. Without dedicated research, it is not possible to determine the most effective encapsulation method for this compound or to present any data on its release kinetics from a food matrix.

Future Research Directions and Emerging Paradigms

Integration of Omics Technologies in Thiazole (B1198619) Research

The suite of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful, systems-level perspective for investigating the biosynthesis, function, and impact of thiazole compounds. fraunhofer.defrontiersin.org While specific omics studies on 5-Methyl-2-pentylthiazole are nascent, the application of these technologies to the broader class of thiazoles provides a clear roadmap for future investigations.

Genomics and Transcriptomics: The biosynthesis of thiazoles in microorganisms and plants is a complex enzymatic process. nih.govwikipedia.org Genomic and transcriptomic analyses can identify the genes and regulatory networks responsible for producing this compound in natural sources. For instance, sequencing the genomes of organisms known to produce this compound can uncover the specific thiazole synthase genes and other necessary enzymatic machinery. researchgate.net This knowledge is foundational for biotechnological applications, such as engineering microbial strains for enhanced flavor production. rutgers.edu

Proteomics: This technology can identify and quantify the proteins that interact with or are influenced by this compound. In food science, proteomics can reveal how this flavor compound binds to food proteins, which can affect its volatility and perception. mdpi.comtechnologynetworks.com Quantitative proteomics has been used to study the relationship between protein changes and the formation of volatile flavor compounds, including other thiazoles, during food processing. nih.gov

Metabolomics: As a component of the metabolome, this compound can be quantified in complex biological samples like food or physiological fluids. mitoproteome.org Metabolomics studies can correlate the presence and concentration of this compound with specific sensory attributes or biological effects. Integrating metabolomics with proteomics has proven effective in understanding the precursors of flavor compounds in products like coffee. mdpi.com This integrated approach could be pivotal in understanding the role of this compound in food chemistry and human metabolism.

| Omics Technology | Application in this compound Research | Potential Insights |

| Genomics | Sequencing genomes of producing organisms | Identification of biosynthetic gene clusters |

| Transcriptomics | Analyzing gene expression under different conditions | Understanding the regulation of production |

| Proteomics | Identifying protein-thiazole interactions | Elucidating effects on food matrix and biological systems |

| Metabolomics | Quantifying the compound in complex mixtures | Correlating presence with sensory or biological outcomes |

Computational Chemistry and In Silico Modeling of Thiazole Interactions

Computational chemistry and in silico modeling are becoming indispensable tools for predicting the properties and interactions of molecules, thereby accelerating research and reducing reliance on expensive and time-consuming laboratory experiments. nih.gov For thiazole derivatives, these methods are widely used to predict biological activity and interaction mechanisms. nih.govnih.gov

Molecular Docking: This technique can predict the binding orientation and affinity of this compound to specific protein targets, such as human olfactory receptors or metabolic enzymes. acs.orgbiointerfaceresearch.comnih.gov By modeling these interactions, researchers can hypothesize which receptors are responsible for its characteristic aroma and begin to understand its potential biological activities. Docking studies on other thiazole derivatives have successfully identified potential binding modes for anticancer and anti-inflammatory targets. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a molecule to its biological activity. For this compound, QSAR studies could be developed to predict its sensory threshold, aroma character, or potential off-target biological effects based on its molecular descriptors. Such models have been effectively used for other thiazole compounds to predict antimicrobial and enzyme inhibitory activities. laccei.orgresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound and its interactions with other molecules over time. biointerfaceresearch.com This could be used to study its diffusion and release from a food matrix or its stability and conformational changes when interacting with a biological receptor.

| Computational Method | Application for this compound | Predicted Outcomes |

| Molecular Docking | Simulating binding to olfactory receptors or enzymes | Binding affinity, interaction sites, potential bioactivity |

| QSAR | Correlating structure with sensory or biological data | Predictive models for aroma, toxicity, or activity |

| MD Simulations | Modeling dynamic behavior in a specific environment | Release from food matrix, stability, conformational changes |

Cross-Disciplinary Research at the Interface of Chemistry, Biology, and Food Science

The comprehensive study of this compound necessitates a convergent approach, integrating expertise from chemistry, biology, and food science. mdpi.com The unique properties of this compound make it an ideal subject for such cross-disciplinary investigations.

Chemistry and Food Science: The synthesis of this compound and its analogs allows for systematic studies of its structure-aroma relationships. bepls.com Food scientists can then investigate how factors like pH, temperature, and food matrix composition affect the stability and sensory perception of these compounds. adv-bio.com Thiazoles are known to be key ingredients that impart "mouthwatering" qualities to soups, stocks, and savory snacks. adv-bio.com Understanding the interplay between the chemical properties of this compound and the physical properties of food systems is crucial for optimizing flavor in processed foods.

Biology and Sensory Science: The biological mechanisms underlying the perception of this compound are a key area of future research. This involves identifying the specific olfactory receptors in the nose that bind to this molecule, a task where computational modeling can guide biological experiments. Sensory science panels can then be used to precisely characterize the aroma profile and intensity, providing crucial data for QSAR models.

Biotechnology and Sustainable Production: The intersection of chemistry and biology is also driving innovation in the production of flavor compounds. rutgers.edu With the identification of the biosynthetic pathways for this compound through omics technologies, metabolic engineering could be employed to develop microbial or plant-based systems for its sustainable and cost-effective production, offering a "natural" alternative to chemical synthesis. mdpi.com This biotechnological approach aligns with growing consumer demand for clean-label ingredients.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 5-Methyl-2-pentylthiazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of thiazole derivatives typically involves cyclization reactions between thiourea and α-halo ketones or via Hantzsch thiazole synthesis. For this compound, optimize reaction conditions by testing solvents (e.g., ethanol vs. DMF), catalysts (e.g., CuI or Pd-based catalysts), and temperature (60–120°C). Monitor reaction progress using TLC and confirm purity via melting point analysis and HPLC (>95% purity threshold) .

- Key Parameters : Adjust molar ratios of precursors (e.g., 1:1.2 thiourea to α-halo ketone), reflux time (12–24 hours), and purification methods (column chromatography with silica gel, eluting with ethyl acetate/hexane mixtures) .

Q. Which spectroscopic and analytical techniques are critical for structural elucidation and purity validation?

- Methodological Answer : Use a multi-technique approach:

- IR Spectroscopy : Identify thiazole ring vibrations (C=N stretch ~1600 cm⁻¹, C-S stretch ~690 cm⁻¹) .

- NMR (¹H/¹³C) : Confirm substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm in ¹H NMR; pentyl chain integration) .

- Mass Spectrometry : Verify molecular ion peaks (e.g., EI-MS m/z = 183.3 [M⁺]) and fragmentation patterns .

- Elemental Analysis : Compare calculated vs. experimental C/H/N/S percentages to confirm stoichiometry .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values against Gram+/− bacteria), or anticancer activity using MTT assays (IC₅₀ determination in cancer cell lines) .

- In Vivo Models : Administer derivatives in rodent models (e.g., 180–200 g albino rats, oral doses 10–50 mg/kg) to assess toxicity and pharmacokinetics. Monitor biomarkers (e.g., liver/kidney enzymes) .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., alkyl chain length, halogenation) and correlate with bioactivity trends .

Q. What strategies resolve contradictions in reported physicochemical or bioactivity data across studies?

- Methodological Answer :

- Systematic Review : Follow PRISMA guidelines to identify, screen, and analyze literature (define inclusion/exclusion criteria, assess bias via Cochrane Risk of Bias Tool) .

- Cross-Validation : Replicate experiments under standardized conditions (e.g., pH 7.4 buffers, 37°C incubation). Compare results with conflicting studies to isolate variables (e.g., solvent polarity in solubility tests) .

- Meta-Analysis : Statistically pool data from multiple studies to identify consensus trends (e.g., using RevMan software for effect-size calculations) .

Q. How can computational methods enhance the understanding of this compound's interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., cytochrome P450 enzymes). Validate docking protocols with co-crystallized ligands (RMSD <2.0 Å) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (analyze RMSD, RMSF, and binding free energy via MM-PBSA) .

- QSAR Modeling : Develop predictive models using descriptors (e.g., logP, polar surface area) and machine learning algorithms (Random Forest, SVM) to prioritize derivatives for synthesis .

Data Presentation Guidelines

- Tables : Include comparative data (e.g., melting points, bioactivity IC₅₀ values) with standard deviations and sample sizes.

- Figures : Depict synthetic pathways, SAR trends, or docking poses with PyMOL/RDS visualizations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.